molecular formula C10H18O B14269743 3-tert-Butylcyclohex-3-en-1-ol CAS No. 140837-17-8

3-tert-Butylcyclohex-3-en-1-ol

Cat. No.: B14269743
CAS No.: 140837-17-8
M. Wt: 154.25 g/mol
InChI Key: KMQBHWVZJAYESM-UHFFFAOYSA-N
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Description

3-tert-Butylcyclohex-3-en-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexene derivative with a tert-butyl group attached to the third carbon and a hydroxyl group on the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylcyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the reduction of 3-tert-butylcyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-tert-butylcyclohexanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under elevated pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylcyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form saturated alcohols using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: CrO3 in acetic acid or PCC in dichloromethane (DCM).

    Reduction: NaBH4 in methanol or LiAlH4 in THF.

    Substitution: SOCl2 in pyridine or PBr3 in DCM.

Major Products Formed

    Oxidation: 3-tert-Butylcyclohex-3-en-1-one.

    Reduction: 3-tert-Butylcyclohexanol.

    Substitution: 3-tert-Butylcyclohex-3-en-1-chloride or 3-tert-Butylcyclohex-3-en-1-bromide.

Scientific Research Applications

3-tert-Butylcyclohex-3-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butylcyclohex-3-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butylcyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.

    3-tert-Butylcyclohexanone: Contains a ketone group instead of a hydroxyl group.

    3-tert-Butylcyclohex-3-en-1-chloride: Chlorine atom replaces the hydroxyl group.

Uniqueness

3-tert-Butylcyclohex-3-en-1-ol is unique due to the presence of both a tert-butyl group and a hydroxyl group on a cyclohexene ring.

Properties

CAS No.

140837-17-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-tert-butylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h5,9,11H,4,6-7H2,1-3H3

InChI Key

KMQBHWVZJAYESM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CCCC(C1)O

Origin of Product

United States

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